molecular formula C15H14N2Na2O6S2 B8057877 Ticarcillin disodium salt

Ticarcillin disodium salt

Cat. No. B8057877
M. Wt: 428.4 g/mol
InChI Key: ZBBCUBMBMZNEME-UBXQQCHXSA-L
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Description

Ticarcillin Disodium is the disodium salt form of ticarcillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
An antibiotic derived from penicillin similar to CARBENICILLIN in action.

Scientific Research Applications

  • Antibacterial Activity : Ticarcillin disodium exhibits bactericidal activity against a wide range of bacteria, including beta-lactamase-producing bacteria. It inactivates penicillin-sensitive transpeptidase, disrupting bacterial cell wall synthesis and causing cell lysis (Ticarcillin Disodium, 2020).

  • Pediatric Infections Treatment : It is used in combination with clavulanate potassium to treat acute infections in children, including urinary, respiratory, gastrointestinal, skin, and blood infections. This combination has shown satisfactory resolution of infections, including those caused by beta-lactamase-producing bacteria (Gooch, Swenson, & Higbee, 1985).

  • Post-Cesarean-Section Endomyometritis : In women with post-cesarean endomyometritis, a combination of ticarcillin disodium and clavulanate potassium has shown clinical efficacy. This combination is effective against a broad spectrum of gram-positive and -negative bacteria, which are common in such infections (Sanders, Pastorek, Miller, & Aldridge, 1988).

  • Hypokalemia Association : There is evidence of hypokalemia associated with high doses of ticarcillin disodium. Patients receiving more than 18 grams per day showed significant hypokalemia, suggesting the need for careful monitoring of potassium levels during treatment (Nanji & Lindsay, 1982).

  • Cesarean Section Prophylaxis : Ticarcillin disodium has been used in uterine irrigation during cesarean sections to reduce postoperative febrile morbidity. It has shown effectiveness in both elective and non-elective cesarean sections (Lewis, Otterson, & Dunnihoo, 1990).

  • Granulocytopenia Association : There are reports of ticarcillin disodium-associated granulocytopenia, a condition where the number of granulocytes (a type of white blood cell) is lower than normal. This is particularly noted in patients with cystic fibrosis (Ohning, Reed, Doershuk, & Blumer, 1982).

  • Anaerobic Infections Treatment : It is effective in treating anaerobic infections, including pleuropulmonary infections, osteomyelitis, and abscesses. Ticarcillin disodium has shown good response rates in patients with such infections (Webb, Thadepalli, Roy, & Bach, 1978).

  • Hemorrhagic Cystitis Association : There are cases of ticarcillin-induced hemorrhagic cystitis, an inflammation of the bladder leading to bleeding. This highlights the importance of monitoring for adverse effects in patients receiving ticarcillin (Relling & Schunk, 1986).

properties

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCUBMBMZNEME-UBXQQCHXSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045561
Record name Ticarcillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4697-14-7
Record name Ticarcillin disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticarcillin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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